molecular formula C15H11BrO B8641709 (3-Bromophenanthren-9-YL)methanol CAS No. 134698-67-2

(3-Bromophenanthren-9-YL)methanol

Cat. No.: B8641709
CAS No.: 134698-67-2
M. Wt: 287.15 g/mol
InChI Key: ZSRBGYRWMNGVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons are organic compounds composed of multiple fused aromatic rings. ontosight.ai Phenanthrene (B1679779), with its three fused benzene (B151609) rings, is a well-studied PAH. ontosight.ai PAHs are of significant interest due to their presence in fossil fuels and as products of incomplete combustion of organic materials. ontosight.ai The rigid, planar structure and the extended π-electron system of PAHs like phenanthrene give rise to unique photophysical and electronic properties.

The introduction of substituents onto the phenanthrene core, as seen in (3-Bromophenanthren-9-YL)methanol, dramatically alters its chemical reactivity and physical properties. This functionalization is a key strategy for tuning the characteristics of PAHs for specific applications. The parent compound, phenanthrene, is a white crystalline solid with low solubility in water but is soluble in many organic solvents. ontosight.ai

Significance of Brominated Phenanthrene Derivatives in Organic Synthesis

The presence of a bromine atom on the phenanthrene ring is of great significance in synthetic chemistry. Bromine is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Specifically, the position of the bromine atom at the 3-position of the phenanthrene nucleus influences the regioselectivity of subsequent reactions. 3-Bromophenanthrene (B1266452) is a known compound, appearing as a white or off-white crystalline solid. ontosight.ai Its chemical properties are largely defined by the reactivity of the carbon-bromine bond. The synthesis of brominated phenanthrenes can be achieved through the direct bromination of phenanthrene, which typically yields 9-bromophenanthrene (B47481) as the major product. orgsyn.org The synthesis of 3-bromo derivatives often requires more specific, multi-step synthetic routes.

The utility of brominated phenanthrenes extends to their use as precursors for a variety of functional groups. For instance, the bromine atom can be displaced by nucleophiles or converted into an organometallic reagent, which can then participate in a wide array of chemical transformations.

Overview of Current Research Trajectories for Phenanthrene Methanol (B129727) Scaffolds

The phenanthrene methanol scaffold, characterized by a hydroxymethyl group (-CH2OH) attached to the phenanthrene core, is a key structural motif in various areas of chemical research. The methanol group provides a handle for further functionalization. For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester.

Research into phenanthrene derivatives with functional groups at the 3 and 9 positions has been driven by the search for new therapeutic agents. For instance, a series of novel 3,9-disubstituted phenanthrenes have been synthesized as analogues of known N-methyl-D-aspartate (NMDA) receptor allosteric modulators, which have potential applications in treating neurological disorders. nih.gov In these syntheses, functional groups at the 3- and 9-positions are systematically varied to explore structure-activity relationships. While not directly involving this compound, this research highlights the importance of this substitution pattern in medicinal chemistry.

The synthesis of such compounds often involves multi-step sequences starting from simpler phenanthrene precursors. The development of efficient synthetic routes to access these complex molecules is an active area of research. researchgate.netespublisher.com

Chemical Data of Related Compounds

To provide a better understanding of the properties of this compound, the following table summarizes the known data for its parent and key substituted precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
PhenanthreneC₁₄H₁₀178.2399-101White crystalline solid
3-BromophenanthreneC₁₄H₉Br257.1385-88Off-white to yellow solid
9-BromophenanthreneC₁₄H₉Br257.1363-65Light yellow crystalline solid

Properties

CAS No.

134698-67-2

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

(3-bromophenanthren-9-yl)methanol

InChI

InChI=1S/C15H11BrO/c16-12-6-5-10-7-11(9-17)13-3-1-2-4-14(13)15(10)8-12/h1-8,17H,9H2

InChI Key

ZSRBGYRWMNGVAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)CO

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Bromophenanthren 9 Yl Methanol and Analogues

Reactions Involving the Bromine Atom on the Phenanthrene (B1679779) Core

The bromine atom on the phenanthrene ring is a key site for modifications, enabling the introduction of various substituents through several reaction pathways.

Nucleophilic Substitution Pathways on Brominated Phenanthrenes

Aromatic compounds, including brominated phenanthrenes, can undergo nucleophilic aromatic substitution (SNA_r). chemistrysteps.commasterorganicchemistry.com This type of reaction involves the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. chemistrysteps.comyoutube.com The phenanthrene ring, being electron-rich, is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. chemistrysteps.com The mechanism of nucleophilic aromatic substitution is distinct from S_N1 and S_N2 reactions. chemistrysteps.comlibretexts.org It often proceeds through an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. chemistrysteps.commasterorganicchemistry.com

Alternatively, under conditions involving a very strong base, such as sodium amide (NaNH2), a benzyne (B1209423) mechanism can occur. chemistrysteps.com This pathway does not necessarily require an activating group. chemistrysteps.com

Cross-Coupling Reactions of Aryl Bromides

Aryl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Some of the most common cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Stille Coupling: This involves the reaction of the aryl bromide with an organotin compound.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide.

Sonogashira Coupling: This method is used to form a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Hiyama Coupling: This involves the coupling of the aryl bromide with an organosilicon compound.

These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. For instance, nickel-catalyzed cross-coupling reactions of bromophenols with Grignard reagents have also been reported. nih.govprinceton.edu

Further Halogenation Reactions (e.g., Dibromination) of Bromophenanthrenes

The presence of a bromine atom on the phenanthrene ring can influence the regioselectivity of further halogenation reactions. mt.comlibretexts.org The bromination of phenanthrene itself typically occurs at the 9- and 10-positions. numberanalytics.comnumberanalytics.com The reaction of phenanthrene with bromine in methanol (B129727) can lead to a mixture of products, including trans-9,10-dibromo-9,10-dihydrophenanthrene. researchgate.net The mechanism for the bromination of aromatic compounds can involve the addition of a positive bromine ion to the aromatic nucleus.

Reactions of the Hydroxyl Group at the C-9 Position

The hydroxyl group at the C-9 position of (3-Bromophenanthren-9-YL)methanol is a versatile functional group that can undergo a variety of transformations.

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 3-bromophenanthrene-9-carbaldehyde, or further to the carboxylic acid, 3-bromophenanthrene-9-carboxylic acid. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic solution are typically used. The oxidation of phenanthrene and its derivatives can also be influenced by the position of substituents on the phenanthrene ring. d-nb.infonih.gov

Esterification and Etherification Reactions of the Alcohol Functionality

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine, can provide the desired ester in high yield. For example, phenanthrene-9-carboxylic esters have been synthesized via an iron-catalyzed reaction. researchgate.net

Etherification: The formation of an ether from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Other methods include acid-catalyzed dehydration (for symmetrical ethers) or reaction with other alcohols under specific conditions.

Other Derivatizations and Functional Group Interconversions

The structure of this compound offers two primary sites for chemical modification: the hydroxyl group of the methanol substituent and the bromo group attached to the phenanthrene backbone. These functional groups can be interconverted or used to introduce new functionalities, expanding the synthetic utility of the parent molecule. brainkart.comnumberanalytics.com

The hydroxyl group can undergo a variety of common transformations. numberanalytics.comimperial.ac.uk For instance, oxidation of the primary alcohol can yield the corresponding aldehyde, (3-bromophenanthren-9-yl)carbaldehyde, or be further oxidized to 3-bromophenanthrene-9-carboxylic acid. These transformations are typically achieved using standard oxidizing agents. Esterification and etherification reactions are also readily achievable, allowing for the introduction of a wide array of organic moieties. libretexts.org

The bromo substituent, on the other hand, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, and Sonogashira couplings can be employed to introduce alkyl, aryl, or alkynyl groups at the 3-position of the phenanthrene ring. These reactions significantly enhance the molecular complexity and allow for the synthesis of a diverse library of derivatives.

Below is a table summarizing potential derivatization reactions for this compound.

Functional GroupReaction TypeReagents/ConditionsProduct Type
-CH₂OHOxidationPCC, DMPAldehyde
-CH₂OHOxidationKMnO₄, H₂CrO₄Carboxylic Acid
-CH₂OHEsterificationAcyl chloride, PyridineEster
-CH₂OHEtherificationAlkyl halide, NaHEther
-BrSuzuki CouplingArylboronic acid, Pd catalyst, Base3-Arylphenanthrene derivative
-BrSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-Alkynylphenanthrene derivative

Electrophilic Aromatic Substitution on the Phenanthrene Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org In phenanthrene, the 9 and 10 positions are the most reactive towards electrophiles. msu.edu However, in a substituted phenanthrene derivative such as this compound, the regiochemical outcome of EAS reactions is dictated by the electronic and steric effects of the existing substituents. libretexts.org

The bromo group at the 3-position is an ortho-, para-directing deactivator. The hydroxymethyl group at the 9-position is a weakly deactivating group. Therefore, the introduction of a new electrophile will be directed to specific positions on the phenanthrene ring system, influenced by the interplay of these directing effects.

Nitration Patterns of Phenanthrene Derivatives

The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). msu.edumasterorganicchemistry.com For unsubstituted phenanthrene, nitration predominantly yields 9-nitrophenanthrene. masterorganicchemistry.com In the case of this compound, the directing effects of the bromo and hydroxymethyl groups must be considered. The bromo group directs ortho and para, corresponding to positions 2, 4, and 10. The weakly deactivating hydroxymethyl group at position 9 would generally disfavor substitution at the adjacent 10-position due to steric hindrance and its electronic effect. Therefore, nitration is most likely to occur at positions 2, 4, or 10, with the relative yields depending on the specific reaction conditions and the balance of steric and electronic factors.

ReactantReagentsPotential Products (Regioisomers)
This compoundHNO₃, H₂SO₄2-Nitro-(3-bromophenanthren-9-yl)methanol
4-Nitro-(3-bromophenanthren-9-yl)methanol
10-Nitro-(3-bromophenanthren-9-yl)methanol

Sulfonation Selectivity in Phenanthrene Systems

Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org This reaction is notable for its reversibility. wikipedia.org The sulfonation of phenanthrene itself can yield a mixture of isomers, with the product distribution being sensitive to reaction temperature. At lower temperatures, the 2- and 3-phenanthrenesulfonic acids are major products, while at higher temperatures, the thermodynamically more stable isomers may be favored. google.comgoogle.com For this compound, the bromo and hydroxymethyl substituents will again influence the position of sulfonation. The bromo group's ortho-, para-directing effect and the hydroxymethyl group's deactivating nature will likely lead to substitution at positions predicted by these effects, away from the sterically hindered regions.

ReactantReagentsPotential Products (Regioisomers)
This compoundFuming H₂SO₄2-Sulfo-(3-bromophenanthren-9-yl)methanol
4-Sulfo-(3-bromophenanthren-9-yl)methanol
10-Sulfo-(3-bromophenanthren-9-yl)methanol

Chloromethylation at Specific Positions of the Phenanthrene Core

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring and is a valuable method for further functionalization. thieme-connect.de The reaction is often carried out using formaldehyde, hydrochloric acid, and a Lewis acid catalyst. researchgate.netresearchgate.net Unsubstituted phenanthrene can be chloromethylated to give 9-(chloromethyl)phenanthrene. thieme-connect.de Given that the 9-position is already occupied in this compound, chloromethylation will be directed to other available positions on the phenanthrene nucleus. The directing effects of the existing substituents would favor substitution at positions ortho or para to the bromo group. However, steric hindrance will play a significant role in determining the final product distribution.

ReactantReagentsPotential Products (Regioisomers)
This compoundHCHO, HCl, ZnCl₂2-(Chloromethyl)-(3-bromophenanthren-9-yl)methanol
4-(Chloromethyl)-(3-bromophenanthren-9-yl)methanol
10-(Chloromethyl)-(3-bromophenanthren-9-yl)methanol

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For (3-Bromophenanthren-9-YL)methanol, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the proton and carbon environments, respectively.

In the ¹H NMR spectrum, the aromatic protons of the phenanthrene (B1679779) core would exhibit characteristic chemical shifts, typically in the range of 7.5 to 9.5 ppm. rsc.orgacs.orgresearchgate.net The exact positions of these signals are influenced by the electronic effects of the bromo and methanolic substituents. The bromine atom, being electron-withdrawing, would deshield adjacent protons, causing them to resonate at a higher frequency (downfield shift). Conversely, the hydroxymethyl group (-CH₂OH) is generally electron-donating and would cause an upfield shift for nearby protons. The protons of the methylene (B1212753) group (-CH₂) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 4.5-5.0 ppm region, while the hydroxyl proton (-OH) signal would be a broad singlet with a variable chemical shift depending on concentration and solvent. znaturforsch.com

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the phenanthrene skeleton appearing in the aromatic region (typically 120-140 ppm). rsc.orgrsc.org The carbon atom attached to the bromine would experience a significant downfield shift due to the halogen's electronegativity. The methylene carbon of the hydroxymethyl group would resonate in the aliphatic region, likely between 60 and 70 ppm. znaturforsch.com Detailed analysis of coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecular structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established data for substituted phenanthrenes and related aromatic compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.5 - 9.5120 - 140
Methylene Protons (-CH₂)4.5 - 5.060 - 70
Hydroxyl Proton (-OH)Variable-

X-ray Diffraction Analysis for Solid-State Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would reveal precise bond lengths, bond angles, and intermolecular interactions. The phenanthrene core is expected to be largely planar, although slight distortions may occur due to steric hindrance between the substituents. units.it

Electron Paramagnetic Resonance (EPR) and Related Techniques for Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as metal complexes and organic radicals. sci-hub.se While this compound itself is a diamagnetic molecule and therefore EPR-silent, it can be used as a ligand to form paramagnetic metal complexes.

When complexed with a paramagnetic metal ion, such as Cu(II), the resulting complex can be studied by EPR spectroscopy to probe the coordination environment around the metal center. sci-hub.seresearchgate.net The g-tensor and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. sci-hub.se The phenanthrene moiety can influence the electronic properties of the metal center through both steric and electronic effects, which would be reflected in the EPR parameters. researchgate.net

Optical Spectroscopy for Electronic Properties and Photophysical Behavior

Optical spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides critical information about the electronic transitions and photophysical properties of a molecule. youtube.com The phenanthrene core of this compound is a chromophore that absorbs ultraviolet light. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the aromatic system. units.itresearchgate.net The positions and intensities of these absorption bands are sensitive to the substituents on the phenanthrene ring. researchgate.net

The bromine atom and the hydroxymethyl group can modulate the electronic structure of the phenanthrene chromophore, leading to shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted phenanthrene. benthamdirect.com Phenanthrene and its derivatives are known to be fluorescent, and this compound is also expected to exhibit fluorescence upon excitation at an appropriate wavelength. nih.govchemicalbook.comaatbio.com The fluorescence emission spectrum would provide information about the excited state properties of the molecule. The presence of the heavy bromine atom may, however, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. chemicalbook.com

Table 2: Expected Optical Properties of this compound Expected values are based on data for phenanthrene and its derivatives.

Spectroscopic Technique Expected Wavelength Range Associated Electronic Transition
UV-Vis Absorption250 - 380 nmπ-π
Fluorescence Emission350 - 450 nmπ-π

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry, bond lengths, bond angles, and various electronic properties of molecules.

A DFT study of (3-Bromophenanthren-9-YL)methanol would typically involve the use of a functional, such as B3LYP, and a basis set to solve the Schrödinger equation for the molecule. The results would provide valuable insights into the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

No specific DFT studies on this compound have been found in the scientific literature.

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2D Fingerprint Analyses

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. It is based on the electron distribution of a molecule and provides a graphical representation of the regions of close contact between neighboring molecules. The associated 2D fingerprint plots summarize the types and relative contributions of different intermolecular interactions.

For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing and physical properties of the solid state.

No published Hirshfeld surface analysis for this compound is currently available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

An MEP map of this compound would identify the most likely sites for chemical reactions to occur, providing insights into its chemical behavior.

Specific MEP mapping data for this compound has not been reported in the literature.

Fukui Function and Chemical Activity Parameters Determination

The Fukui function is a concept in DFT that describes the change in electron density at a given point in a molecule when the total number of electrons is changed. It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. From the Fukui functions, various chemical activity parameters, such as local softness and electrophilicity index, can be derived to further quantify the reactivity of different atoms within the molecule.

Calculation of the Fukui function for this compound would provide a detailed understanding of its local reactivity, complementing the information obtained from MEP analysis.

There are no available studies that have determined the Fukui function and related chemical activity parameters for this compound.

Applications and Material Science Perspectives of 3 Bromophenanthren 9 Yl Methanol Scaffolds

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

The strategic placement of a bromo substituent and a methanol (B129727) group on the phenanthrene (B1679779) core endows (3-Bromophenanthren-9-YL)methanol with a versatile chemical reactivity, positioning it as a valuable building block in organic synthesis.

Precursors for the Construction of Complex Phenanthrene-Based Molecules

The dual functionality of this compound serves as a synthetic linchpin for the elaboration of more complex molecular architectures. The bromine atom at the 3-position is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents, thereby extending the π-conjugation of the phenanthrene system.

Simultaneously, the methanol group at the 9-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions like Wittig olefination, imine formation, or esterification. This orthogonal reactivity allows for a stepwise and controlled construction of intricate phenanthrene-based molecules with tailored electronic and steric properties.

Integration into Extended Polycyclic Aromatic Systems and Conjugated Materials

The ability to selectively functionalize both the 3- and 9-positions of the phenanthrene core makes this compound an ideal candidate for the synthesis of extended polycyclic aromatic systems. For instance, intramolecular cyclization reactions, such as the Scholl reaction, could be employed on derivatives of this scaffold to create larger, planarized graphene-like fragments.

Furthermore, polymerization of appropriately modified this compound derivatives can lead to the formation of conjugated polymers. These materials, featuring a phenanthrene-containing backbone, are of interest for their potential applications in organic electronics, where charge transport and photophysical properties are paramount.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. The inherent bifunctionality of this compound lends itself well to DOS strategies.

By systematically varying the reaction partners in cross-coupling reactions at the 3-position and employing a range of transformations on the methanol group at the 9-position, a vast chemical space can be explored. This approach can rapidly generate a library of phenanthrene derivatives with diverse substitution patterns and three-dimensional shapes, facilitating the discovery of novel compounds with desired biological or material properties.

Contributions to Advanced Materials Science and Organic Electronics

The unique electronic and photophysical properties of the phenanthrene nucleus suggest that materials derived from this compound could have significant applications in organic electronics.

Design and Synthesis for Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

The phenanthrene core is known for its high triplet energy and good charge-transporting properties, making it an attractive component for materials used in organic light-emitting diodes (OLEDs). The this compound scaffold can be utilized to synthesize both host and guest materials for OLEDs.

The bromo- and methanol functionalities allow for the attachment of various electron-donating and electron-accepting groups, enabling the fine-tuning of the frontier molecular orbital energy levels (HOMO and LUMO). This is crucial for optimizing charge injection and transport within the OLED device structure, as well as for tuning the emission color.

Functional Group Potential Modification Impact on OLED Performance
3-BromoSuzuki, Stille, Buchwald-Hartwig couplingTuning of HOMO/LUMO levels, charge mobility, and emission wavelength.
9-MethanolOxidation, esterification, etherificationIntroduction of charge-transporting moieties, improvement of morphological stability.

Development of Emissive Materials and Host Systems in OLEDs

Derivatives of this compound can be designed to function as efficient emitters in OLEDs. By introducing fluorescent or phosphorescent moieties through the reactive handles, materials with high quantum yields and specific emission colors can be synthesized.

Structural Influence on Material Performance

The architectural design of phenanthrene-based molecules, specifically the distinction between planar and helical structures, plays a critical role in determining the performance of materials. This is particularly evident in the field of organic light-emitting diodes (OLEDs).

Research comparing planar phenanthrene scaffolds with their twisted, carbo frontiersin.orghelicene counterparts has revealed significant advantages for the helical structures. rsc.org Helical molecules functionalized with fluorescent phenylanthryl groups demonstrate superior fluorescence properties and greater thermal stability compared to their planar phenanthrene analogs. rsc.org This enhanced performance translates directly to OLED devices, where helicene-based materials have been shown to be more effective emissive and host materials. rsc.org

For instance, a nondoped OLED device fabricated with a carbo frontiersin.orghelicene derivative, CHDANT, achieved a brightness of 9820 cd m⁻², with power and luminous efficiencies of 3.48 lm W⁻¹ and 4.22 cd A⁻¹, respectively. These metrics are notably higher than those reported for other helical materials, underscoring the potential of helical architectures in developing high-performance emissive materials for OLEDs. rsc.org The inherent helical nature of these molecules appears to be a more effective design element than a simple planar scaffold for anthracene-based emissive materials. rsc.org

Similarly, new electroluminescent copolymers incorporating benzothiadiazole (BT) units into a poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene) (PCPP) backbone have been synthesized. The introduction of BT units was intended to induce a red-shift in the emitted color and increase the electron affinity of the copolymers. epa.gov These copolymers, when used in polymer LEDs, exhibited green light emission. The best-performing device demonstrated a luminous efficiency of 1.25 cd/A and a brightness of 1170 cd/m², suggesting that the strategic incorporation of different functional units into a phenanthrene backbone can significantly enhance device performance. epa.gov

Phenanthrene Scaffolds in Coordination Chemistry and Catalysis

The rigid and aromatic nature of the phenanthrene scaffold makes it an excellent building block for ligands in coordination chemistry, leading to the development of novel metal complexes with catalytic and therapeutic potential.

Ligand Design for Metal Complexes

Phenanthroline, a nitrogen-containing heterocyclic analog of phenanthrene, is a well-established ligand in coordination chemistry. Copper(II) complexes featuring phenanthroline-based ligands have been extensively studied for their potential as anticancer agents. nih.gov The design of these ligands is crucial for controlling the properties and biological activity of the resulting metal complexes. ulisboa.pt

For example, researchers have synthesized and characterized copper(II) complexes with ligands containing a phenanthroline unit attached to a histidine moiety. ulisboa.pt These complexes exhibit high stability over a broad pH range. ulisboa.pt Interestingly, subtle modifications to the ligand structure, such as the presence of a carboxylate versus an amide group outside the coordination sphere, can significantly impact the redox potential and biological activity of the copper complexes. ulisboa.pt

The synthesis of novel biotinylated Cu(II)-phenanthroline complexes has also been explored. nih.gov These complexes, designed to target cancer cells, have shown strong cytotoxic activity, with IC50 values significantly lower than the established anticancer drug cisplatin. nih.gov The modular nature of the phenanthroline scaffold allows for its functionalization with targeting vectors like biotin, highlighting the versatility of this platform in ligand design. nih.gov

Exploration in Artificial Metallo-Nuclease Scaffold Design and Chemical Nuclease Activity

A particularly exciting application of phenanthrene-based scaffolds is in the design of artificial metallo-nucleases (AMNs), which are synthetic molecules capable of cleaving DNA. The discovery that the [Cu(phen)₂]⁺ complex can oxidatively damage DNA has spurred the development of numerous phenanthroline-based copper complexes as chemical nucleases. nih.gov

Mechanistic studies have shown that the chemical nuclease activity of these complexes, such as [Cu(phen)₂]²⁺ and its derivatives, primarily occurs at the minor groove of DNA. frontiersin.orgnih.gov The cleavage process is believed to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-like reactions. frontiersin.orgnih.gov

The design of the phenanthroline ligand plays a critical role in the DNA binding and cleavage efficiency of the copper complex. For instance, extending the phenazine (B1670421) ligand in copper bis-phenanthroline complexes has been shown to enhance DNA recognition and intercalation. nih.gov Some of these designer complexes exhibit among the highest DNA binding constants reported for Cu²⁺ phenanthrene compounds. acs.orgnih.govresearchgate.net

Furthermore, the development of "click chemistry" has provided a powerful tool for constructing complex AMN scaffolds. bohrium.comnih.govul.ie This approach allows for the creation of multi-nuclear copper complexes with potent DNA binding and cleaving capabilities. bohrium.comnih.govul.ie Mechanistic investigations of these novel AMNs have revealed that they can recognize the minor groove of DNA and induce oxidative damage through superoxide- and peroxide-dependent pathways. bohrium.comnih.govul.ie

Molecular Probing and Mechanistic Studies

The inherent luminescent properties of the phenanthrene scaffold have made it a valuable tool for developing molecular probes to investigate reaction mechanisms and detect specific analytes.

Application as Luminescent Molecular Probes for Reaction Mechanisms and Detection

Phenanthrene-based fluorescent probes have been designed for the detection of various species, including metal ions like Cu²⁺. rsc.org These probes can operate through different mechanisms, such as excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). rsc.org For example, a phenanthrene[9,10-d]imidazole-phenol-based probe has been developed that exhibits a "turn-on" fluorescence response to Cu²⁺ with a significant Stokes shift. rsc.org This probe has been successfully applied to detect Cu²⁺ in living cells and real blood samples. rsc.org

Photoactivatable fluorescent probes (PFPs) based on phenanthrene have also been synthesized. researchgate.net These probes are initially non-fluorescent due to a photoinduced electron transfer (PET) effect. researchgate.net Upon irradiation with a specific wavelength of UV light, a photolabile bond is cleaved, releasing the fluorescent phenanthrene moiety. researchgate.net This "off-on" switching capability allows for high spatiotemporal control in cellular imaging experiments. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted phenanthrenes remains a challenge. While classical methods like the Haworth and Bardhan-Sengupta syntheses provide foundational routes to the phenanthrene (B1679779) core, they often lack the efficiency and selectivity required for producing complex derivatives like (3-Bromophenanthren-9-YL)methanol. quimicaorganica.org Future research will likely focus on more advanced, sustainable, and modular strategies.

Modern synthetic methodologies that could be adapted for this target molecule include:

Ring-Closing Metathesis (RCM): Recent studies have shown that RCM is a powerful tool for building the terminal phenanthrene ring, offering a pathway to highly functionalized derivatives. nih.gov

Diels-Alder and Electrocyclization: A serendipitous synthesis of phenanthrene derivatives has been reported involving a Diels-Alder reaction followed by a 6π-electrocyclization, a method applicable to a wide variety of precursors. rsc.org

Palladium-Catalyzed Cross-Coupling: Strategies using modern cross-coupling reactions like Suzuki and Heck are instrumental in assembling polycyclic aromatic systems from simpler building blocks. quimicaorganica.org

A prospective sustainable synthesis for this compound could involve a multi-step process beginning with the formylation and subsequent reduction of a suitable bromophenanthrene precursor. For instance, a process analogous to the preparation of 9-fluorenemethanol—where a fluorene (B118485) precursor is formylated and then reduced with an agent like sodium borohydride (B1222165)—could be envisioned. google.com The key challenge lies in achieving regioselectivity to install the bromo and methanol (B129727) groups at the desired 3- and 9-positions. Future work should prioritize one-pot syntheses and the use of greener, metal-based nanocomposite catalysts to minimize waste and improve efficiency. nih.govnih.gov

Synthetic Strategy Description Potential Advantages Relevant Precursors
Convergent Cross-Coupling Coupling a brominated naphthalene (B1677914) derivative with a suitably functionalized benzene (B151609) ring partner via Suzuki or Heck reaction. quimicaorganica.orgHigh modularity and functional group tolerance.Borylated/alkenyl naphthalene and brominated benzyl (B1604629) alcohol derivatives.
Sequential Functionalization Starting with phenanthrene, performing sequential bromination and formylation, followed by reduction of the formyl group.Direct route from a common starting material.Phenanthrene, N-Bromosuccinimide (NBS), Vilsmeier-Haack reagents.
Aromatization-Assisted RCM Building a diene precursor from a naphthaldehyde derivative and performing a one-pot RCM and dehydration/aromatization. nih.govRapid access to diverse functionalized phenanthrenes.1-Bromo-2-naphthaldehyde derivatives. nih.gov
Diels-Alder/Electrocyclization Reaction of a cyclopentadienone with a benzo[b]thiophene-S,S-dioxide followed by electrocyclization and aromatization. rsc.orgAccess to a wide variety of aryl-fused phenanthrenes.Tetraaryl cyclopentadienones, Benzo[b]thiophene-S,S-dioxides. rsc.org

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The true potential of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom, the methanol group, and the phenanthrene backbone itself offer distinct sites for chemical transformations, many of which remain unexplored for this specific molecule.

The Bromine Handle: The bromine atom, particularly at an activated position like C9, is an ideal starting point for a vast array of palladium-catalyzed cross-coupling reactions. chemicalbook.com It can be used to introduce aryl, alkyl, alkyne, and amine groups via Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, respectively. This allows for the systematic extension of the π-conjugated system or the attachment of solubilizing or functionality-imparting groups. quimicaorganica.orgrsc.org The conversion of 9-bromophenanthrene (B47481) to its corresponding cyano compound is a known transformation that could be applied here. guidechem.comchemicalbook.com

The Methanol Group: The primary alcohol at C9 provides another versatile reaction site. It can be oxidized to the corresponding aldehyde or carboxylic acid, creating new functionalities for conjugation or polymerization. Esterification or etherification can be used to attach this core to other molecules, including polymers or biological macromolecules.

The Aromatic Core: The phenanthrene nucleus is susceptible to further electrophilic aromatic substitution. While nitration of phenanthrene typically yields a mixture of isomers with the 3-isomer predominating, the existing substituents on this compound will direct further functionalization to specific, currently uninvestigated positions. guidechem.comchemicalbook.com

The interplay between these groups—for instance, intramolecular cyclization between a derivative of the methanol group and a group introduced at the bromine position—could lead to novel heterocyclic systems fused to the phenanthrene core.

Functional Site Potential Reaction Type Expected Product/Transformation Purpose/Application
C3-Bromine Suzuki CouplingAryl-substituted phenanthreneExtending π-conjugation for electronic materials.
C3-Bromine Sonogashira CouplingAlkynyl-substituted phenanthreneCreating rigid linkers for molecular wires or sensors.
C3-Bromine Buchwald-Hartwig AminationAmino-substituted phenanthreneIntroducing hole-transporting moieties for OLEDs.
C9-Methanol Oxidation (e.g., with PCC)3-Bromophenanthrene-9-carbaldehydeIntermediate for further synthesis (e.g., imines, Wittig reaction).
C9-Methanol EsterificationPhenanthren-9-ylmethyl estersProdrug design, attachment to polymer backbones.
Phenanthrene Core Electrophilic Nitration/SulfonationFurther substituted phenanthrene derivativesFine-tuning of electronic properties and solubility.

Advanced Applications in Functional Materials with Tunable Properties

The inherent fluorescence of the phenanthrene core, combined with its functional handles, makes this compound a prime candidate for the development of advanced functional materials. chemicalbook.com Research on related PAHs like fluoranthenes has demonstrated their utility in a variety of high-performance applications, providing a roadmap for future investigations. rsc.org

Potential applications include:

Organic Electronics: 9-Bromophenanthrene is noted for its strong blue fluorescence, a property highly sought after for Organic Light-Emitting Diodes (OLEDs). chemicalbook.com By using the bromine and methanol groups to attach charge-transporting moieties or to polymerize, this compound could serve as a building block for emissive layers or hole-transporting materials in OLEDs and perovskite solar cells. rsc.org

Fluorescent Probes and Sensors: The fluorescence of phenanthrene derivatives can be sensitive to the local environment. It has been shown that 9-bromophenanthrene can act as a fluorescence probe. chemicalbook.com Derivatization of this compound could lead to new chemosensors that signal the presence of specific ions or molecules through changes in their fluorescence emission.

Functional Polymers and Covalent Organic Frameworks (COFs): The difunctional nature of the molecule allows it to act as a monomer. Polymerization or incorporation into COFs could yield materials with high thermal stability and defined porosity for applications in gas storage, separation, or heterogeneous catalysis.

The ability to "tune" the material's properties is a key advantage. For example, extending the π-system via Suzuki coupling at the C3 position would be expected to red-shift the absorption and emission spectra, while attaching bulky groups to the C9-methanol could enhance solubility and film-forming properties.

Potential Application Area Role of this compound Key Tunable Property Rationale based on Analogues
Organic Light-Emitting Diodes (OLEDs) Core for blue-emitting fluorophore or host material.Emission Wavelength, Charge MobilityPhenanthrene and fluoranthene (B47539) derivatives are known for strong blue fluorescence and use in organic electronics. chemicalbook.comrsc.org
Perovskite Solar Cells Building block for a dopant-free Hole-Transporting Material (HTM).Energy Levels (HOMO/LUMO), Film MorphologyFluoranthene derivatives have been successfully used as HTMs. rsc.org
Fluorescent Sensors Fluorophore whose emission is quenched or enhanced by an analyte.Fluorescence Quantum Yield, Analyte Selectivity9-Bromophenanthrene has been investigated as a fluorescence probe for metal ions. chemicalbook.com
Covalent Organic Frameworks (COFs) Difunctional monomer for creating a porous, crystalline network.Porosity, Surface Area, Catalytic ActivitySubstituted fluoranthenes have been used as monomers for COFs. rsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Research and Design

The complexity of designing and synthesizing novel PAH derivatives makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). For a molecule like this compound, where experimental data is scarce, computational methods can accelerate the research and development cycle significantly.

Future research directions integrating AI include:

Property Prediction: Supervised ML models, such as random forests or neural networks, can be trained on existing PAH databases to predict the physicochemical and electronic properties (e.g., HOMO/LUMO levels, absorption spectra, solubility) of novel, hypothetical derivatives of this compound. researchgate.net This allows for in-silico screening of thousands of potential candidates before committing to costly and time-consuming synthesis. ML methods have already been used to identify molecular fragments responsible for specific IR emission features in PAHs. arxiv.orgarxiv.org

Synthetic Route Prediction: Retrosynthesis AI tools can propose viable and efficient synthetic pathways. By analyzing vast reaction databases, these models can suggest optimal reagents, catalysts, and reaction conditions, potentially uncovering non-intuitive or more sustainable routes.

Generative Models for Material Design: Advanced AI techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) can be used for inverse design. Researchers can define a set of desired properties (e.g., a specific color of emission and high charge mobility), and the model will generate novel molecular structures based on the this compound scaffold that are predicted to exhibit those properties.

Data Analysis: ML algorithms are adept at finding complex patterns in large datasets, which can be applied to analyze the relationship between PAH structure and biological or environmental impact. nih.govnih.gov

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (3-Bromophenanthren-9-YL)methanol in laboratory settings?

  • Methodological Answer : The synthesis typically involves bromination of phenanthrene derivatives followed by hydroxymethylation. For example, bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in inert solvents like CCl₄ or CHCl₃ is a common approach . Subsequent formylation or reduction steps introduce the hydroxymethyl group. Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to minimize side reactions like over-bromination. Continuous flow reactors can enhance yield and purity by precise control of reaction kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and detect impurities.
  • HPLC : Reverse-phase chromatography with UV detection to quantify purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 54–58°C for 9-bromophenanthrene derivatives) .
  • FT-IR : Identify functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal : Follow hazardous waste protocols for halogenated organics. CLP classification (e.g., acute toxicity or environmental hazards) should guide risk assessments .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Iterative Computational-Experimental Validation : Re-examine density functional theory (DFT) calculations using higher basis sets (e.g., B3LYP/6-311++G**) and compare with kinetic studies .
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., X-ray crystallography and NMR) to confirm intermediate structures during reaction optimization .
  • Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation of data sources) to identify systematic errors in computational models or experimental setups .

Q. How does the bromine substituent influence the regioselectivity of nucleophilic substitution reactions in this compound derivatives?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature directs nucleophiles to para/ortho positions via resonance and inductive effects.
  • Steric Hindrance : The bulky phenanthrene backbone limits accessibility to the bromine site, favoring reactions at less hindered positions.
  • Case Studies : For example, Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at the 9-position due to reduced steric interference .

Q. What experimental approaches are used to elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites.
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic products via radio-HPLC .
  • LC-MS/MS : Detect and quantify glucuronide or sulfate conjugates (phase II metabolism) .
  • Molecular Docking : Predict interactions with metabolic enzymes (e.g., CYP3A4) to hypothesize degradation pathways .

Data Contradiction Analysis Example

Parameter Computational Prediction Experimental Observation Resolution Strategy
Reaction Yield 85% (DFT-optimized pathway)62% (actual lab result)Re-evaluate solvent effects and transition state barriers
Metabolite Stability Stable under pH 7.4Rapid degradation in bufferTest with stabilizers (e.g., ascorbic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.